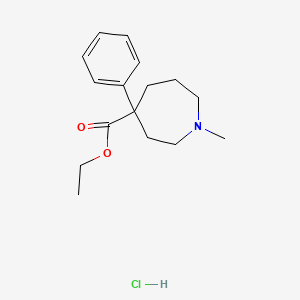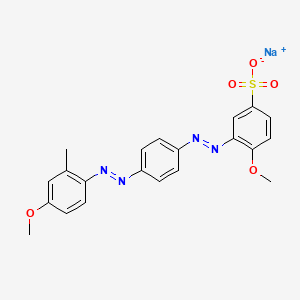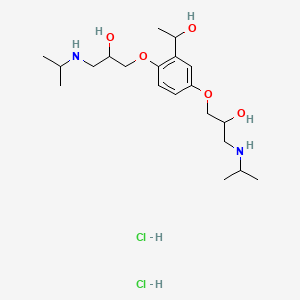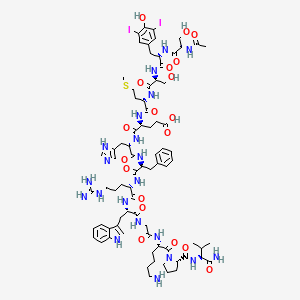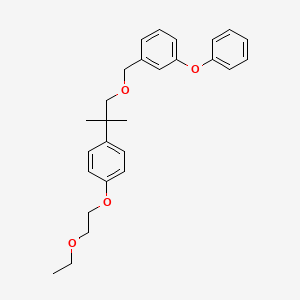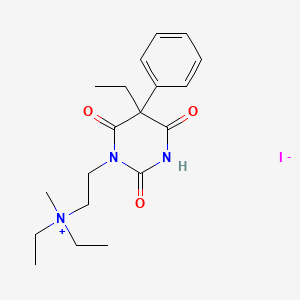
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a prolyl-leucyl dipeptide, and a chloroethyl glycinamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the methylnitrosoamino group, followed by the coupling of the prolyl-leucyl dipeptide. The final step involves the introduction of the chloroethyl glycinamide moiety. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group is known to form reactive intermediates that can modify biological macromolecules, such as proteins and DNA. The prolyl-leucyl dipeptide may facilitate the compound’s transport and binding to specific cellular targets. The chloroethyl glycinamide moiety is likely involved in the compound’s reactivity and stability.
類似化合物との比較
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide can be compared with other similar compounds, such as:
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine: This compound also contains a chloroethyl group and is studied for its anticancer properties.
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl): This compound shares a similar structure and is used in various chemical reactions
特性
CAS番号 |
83472-51-9 |
|---|---|
分子式 |
C17H29ClN6O5 |
分子量 |
432.9 g/mol |
IUPAC名 |
(2S)-2-N-[(2S)-1-[[2-(2-chloroethylamino)acetyl]amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C17H29ClN6O5/c1-11(2)9-12(15(26)21-14(25)10-19-7-6-18)20-16(27)13-5-4-8-24(13)17(28)23(3)22-29/h11-13,19H,4-10H2,1-3H3,(H,20,27)(H,21,25,26)/t12-,13-/m0/s1 |
InChIキー |
LBUISMOCPXPDEA-STQMWFEESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC(=O)CNCCCl)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
正規SMILES |
CC(C)CC(C(=O)NC(=O)CNCCCl)NC(=O)C1CCCN1C(=O)N(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)

